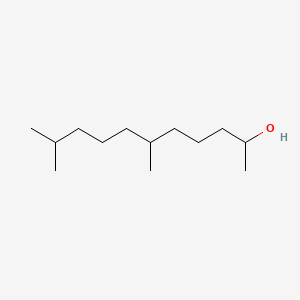

6,10-Dimethylundecan-2-ol

Cat. No. B1622195

Key on ui cas rn:

38713-13-2

M. Wt: 200.36 g/mol

InChI Key: GNJORAZPXCKMSY-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US06303556B1

Procedure details

To a glass autoclave liner is added 299 g of geranylacetone, 3.8 g of 5% rutheniumon carbon and 150 ml of methanol. The glass liner is sealed inside a 3 L, stainless steel, rocking autoclave and the autoclave purged once with 250 psig N2, once with 250 psig H2 and then charged with 1000 psig H2. With mixing, the reaction mixture is heated. At about 75° C., the reaction initiates and begins consuming H2 and exotherms to 170-180° C. In 10-15 minutes, the temperature has dropped to 100-110° C. and the pressure dropped to 500 psig. The autoclave is boosted to 1000 psig with H2 and mixed at 100-11 0° C. for an additional 1 hour and 40 minutes with the reaction consuming an additional 160 psig H2 but at which time no more H2 consumption is observed. Upon cooling the autoclave to 40° C., the reaction mixture removed, filtered to remove catalyst and concentrated by evaporation of methanol under vacuum to yield 297.75 g of 6,10-dimethyl-2-undecanol.

[Compound]

Name

stainless steel

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

Identifiers

|

REACTION_CXSMILES

|

[CH2:1]([CH2:11][C:12](=[O:14])[CH3:13])/[CH:2]=[C:3](/[CH2:5][CH2:6][CH:7]=[C:8]([CH3:10])[CH3:9])\[CH3:4]>[Ru].CO>[CH3:4][CH:3]([CH2:5][CH2:6][CH2:7][CH:8]([CH3:10])[CH3:9])[CH2:2][CH2:1][CH2:11][CH:12]([OH:14])[CH3:13]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

299 g

|

|

Type

|

reactant

|

|

Smiles

|

C(\C=C(/C)\CCC=C(C)C)CC(C)=O

|

|

Name

|

|

|

Quantity

|

3.8 g

|

|

Type

|

catalyst

|

|

Smiles

|

[Ru]

|

|

Name

|

|

|

Quantity

|

150 mL

|

|

Type

|

solvent

|

|

Smiles

|

CO

|

Step Two

[Compound]

|

Name

|

stainless steel

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

40 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the autoclave purged once with 250 psig N2, once with 250 psig H2

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

charged with 1000 psig H2

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

With mixing

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the reaction mixture is heated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

At about 75° C., the reaction initiates

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

begins consuming H2

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

exotherms to 170-180° C

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

the temperature has dropped to 100-110° C.

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

the pressure dropped to 500 psig

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

mixed at 100-11 0° C. for an additional 1 hour and 40 minutes with the reaction

|

|

Duration

|

40 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

consuming an additional 160 psig H2

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

at which time no more H2 consumption

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the reaction mixture removed

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remove catalyst

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated by evaporation of methanol under vacuum

|

Outcomes

Product

Details

Reaction Time |

12.5 (± 2.5) min |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CC(CCCC(C)O)CCCC(C)C

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 297.75 g | |

| YIELD: CALCULATEDPERCENTYIELD | 96.6% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |